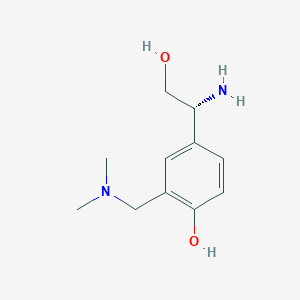
(r)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(r)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol, also known as a derivative of phenol, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H18N2O
- Molecular Weight : 210.27 g/mol
- Chemical Structure : The compound features a phenolic structure with amino and hydroxyl substituents, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an agonist for the β2 adrenergic receptor. This receptor is involved in various physiological processes, including smooth muscle relaxation and modulation of immune responses.
- β2 Adrenergic Receptor Agonism : The compound stimulates β2 adrenergic receptors, which can lead to bronchodilation and vasodilation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may modulate pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
-
Study on Bronchodilator Effects :
- In vitro experiments demonstrated that this compound significantly increased airway dilation in isolated bronchial tissues, comparable to established β2 agonists like albuterol.
-
Antioxidant Activity Assessment :
- The compound was tested using DPPH radical scavenging assays, showing significant free radical inhibition with an IC50 value of approximately 15 µM, indicating strong antioxidant potential.
-
Anti-inflammatory Activity :
- In a murine model of inflammation, administration of the compound resulted in a marked decrease in nitric oxide production and pro-inflammatory cytokines (IL-6 and TNF-α), supporting its anti-inflammatory properties.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| β2 Adrenergic Agonism | Increased airway dilation | |
| Antioxidant Activity | IC50 = 15 µM in DPPH assay | |
| Anti-inflammatory Effects | Reduced NO and cytokines in murine model |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications to the phenolic ring or substitution patterns on the amino group may enhance or diminish its activity against specific biological targets.
Key SAR Insights
- Hydroxyl Group Positioning : The presence of hydroxyl groups at specific positions on the aromatic ring enhances receptor binding affinity.
- Dimethylamino Substitution : The dimethylamino group is crucial for maintaining agonistic activity at β2 adrenergic receptors.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
4-[(1R)-1-amino-2-hydroxyethyl]-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-9-5-8(10(12)7-14)3-4-11(9)15/h3-5,10,14-15H,6-7,12H2,1-2H3/t10-/m0/s1 |
InChIキー |
HQUOICMQLQOJLI-JTQLQIEISA-N |
異性体SMILES |
CN(C)CC1=C(C=CC(=C1)[C@H](CO)N)O |
正規SMILES |
CN(C)CC1=C(C=CC(=C1)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















